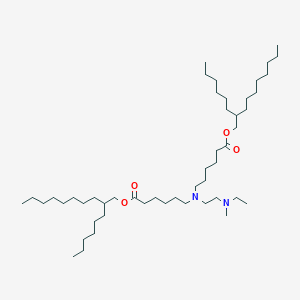
Bis(2-hexyldecyl) 6,6'-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate is a complex organic compound with the molecular formula C49H98N2O4. This compound is known for its unique structure, which includes long alkyl chains and an amine group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate typically involves the reaction of hexanoic acid derivatives with ethyl(methyl)aminoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification and amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome. The final product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: The compound can also be reduced, especially at the ester groups, to form alcohols or other reduced products.
Substitution: Substitution reactions can occur at the amine or ester groups, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. The amine group can interact with various biological molecules, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate
- 6,6’-((2-(dimethylamino)ethyl)azanediyl)bis(methylene)benzo[d][1,3]dioxol-5-ol
Uniqueness
What sets Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate apart from similar compounds is its specific combination of functional groups and long alkyl chains. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C49H98N2O4 |
|---|---|
Molekulargewicht |
779.3 g/mol |
IUPAC-Name |
2-hexyldecyl 6-[2-[ethyl(methyl)amino]ethyl-[6-(2-hexyldecoxy)-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C49H98N2O4/c1-7-12-16-20-22-28-36-46(34-26-18-14-9-3)44-54-48(52)38-30-24-32-40-51(43-42-50(6)11-5)41-33-25-31-39-49(53)55-45-47(35-27-19-15-10-4)37-29-23-21-17-13-8-2/h46-47H,7-45H2,1-6H3 |
InChI-Schlüssel |
DHOBFRUSSVBVRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


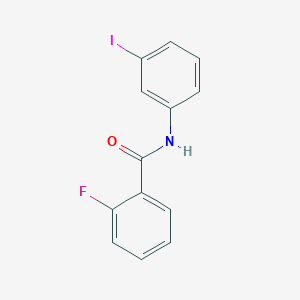
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl 2-phenylethyl sulfide](/img/structure/B13363929.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
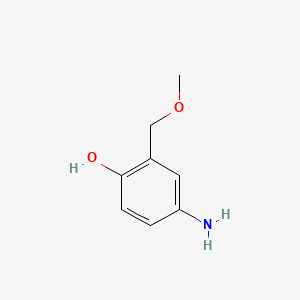
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
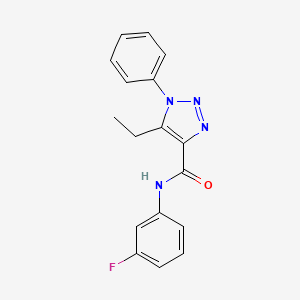
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)
![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
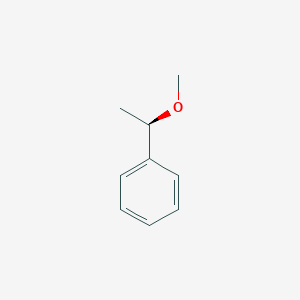
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)

![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
